N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiophene ring substituted with a carboxamide group and a hydroxyethyl group attached to a dimethoxyphenyl moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in organic chemistry and related disciplines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
Target of Action
The compound N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide is believed to target the alpha7 nicotinic acetylcholine receptor (alpha7nAChR) . This receptor plays a crucial role in the nervous system, particularly in the transmission of signals in the brain.
Mode of Action
The compound binds to the alpha7nAChR, at the same binding site as bungarotoxin . This interaction can lead to changes in the receptor’s activity, potentially altering the transmission of signals in the nervous system.
Result of Action
The compound has been shown to have neuroprotective effects and can improve the toxicity of nerve cells . It can also directly act on amyloid protein, reducing its toxic effect on nerve cells acted by beta-amyloid . These actions suggest that the compound could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 3,4-dimethoxyphenylacetic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is reacted with 2-aminoethanol to form the amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that are recyclable and environmentally friendly is also considered to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of phenol derivatives.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
N-(3,4-Dimethoxyphenyl)ethylamides: Compounds with similar phenyl and amide groups but different substituents on the thiophene ring
Uniqueness
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-10-6-15(22-9-10)16(19)17-8-12(18)11-4-5-13(20-2)14(7-11)21-3/h4-7,9,12,18H,8H2,1-3H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPTUCZLKLWUOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC(C2=CC(=C(C=C2)OC)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.